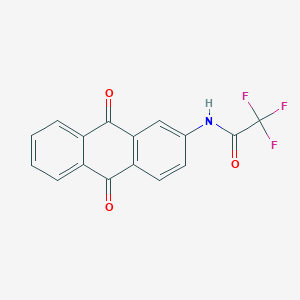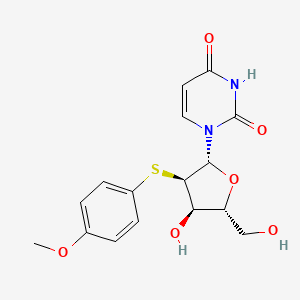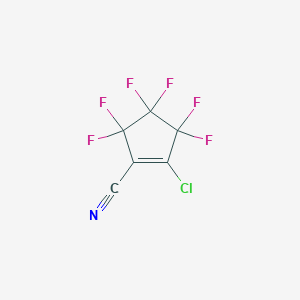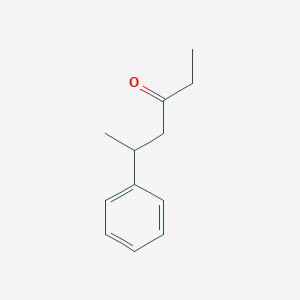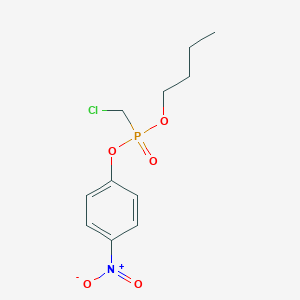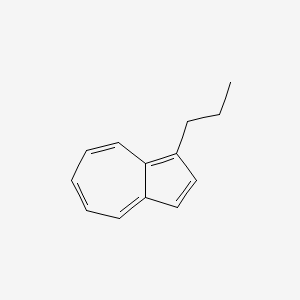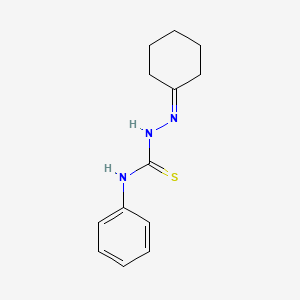
Hydrazinecarbothioamide, 2-cyclohexylidene-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarbothioamide, 2-cyclohexylidene-N-phenyl- is a chemical compound known for its unique structure and properties It contains a hydrazinecarbothioamide core with a cyclohexylidene and phenyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-cyclohexylidene-N-phenyl- typically involves the reaction of hydrazinecarbothioamide with cyclohexanone and aniline under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with precise control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazinecarbothioamide, 2-cyclohexylidene-N-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrazines.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarbothioamide, 2-cyclohexylidene-N-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Hydrazinecarbothioamide, 2-cyclohexylidene-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which may play a role in its biological activity. Additionally, it can undergo nucleophilic addition reactions, leading to the formation of various intermediates and products .
Vergleich Mit ähnlichen Verbindungen
Hydrazinecarbothioamide, 2-cyclohexylidene-N-phenyl- can be compared with other similar compounds such as:
Hydrazinecarbothioamide, 2-(1-phenylethylidene): Similar structure but with a phenylethylidene group instead of cyclohexylidene.
N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazinecarbothioamide: Contains a chromenyl group and is known for its biological activities.
(E)-2-[(4-chloro-2H-chromen-3-yl)methylene]-N-phenylhydrazinecarbothioamide: Contains a chlorochromenyl group and exhibits unique reactivity.
Eigenschaften
CAS-Nummer |
80269-69-8 |
|---|---|
Molekularformel |
C13H17N3S |
Molekulargewicht |
247.36 g/mol |
IUPAC-Name |
1-(cyclohexylideneamino)-3-phenylthiourea |
InChI |
InChI=1S/C13H17N3S/c17-13(14-11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2,(H2,14,16,17) |
InChI-Schlüssel |
DKPNMLOFWYWURL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=NNC(=S)NC2=CC=CC=C2)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



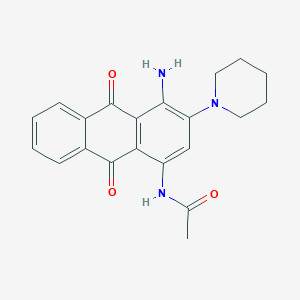
![Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14425118.png)
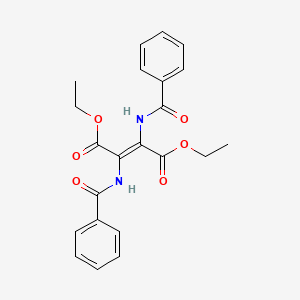
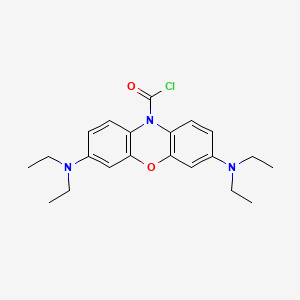
![N-[2-(Dibutylamino)ethyl]propanamide](/img/structure/B14425142.png)
![2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid](/img/structure/B14425150.png)

